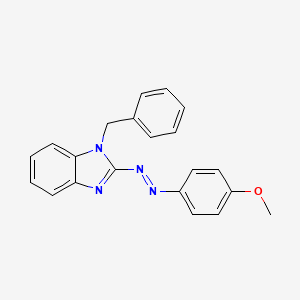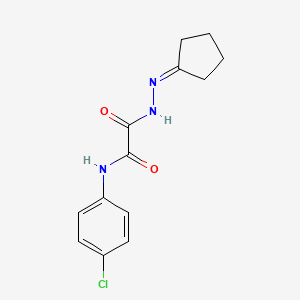
N-(2-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoxazolecarboxamides and is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a dimethyl group on the isoxazole ring. Its distinct chemical structure makes it an interesting subject for scientific research and industrial applications.
作用機序
Target of Action
The primary targets of N-(2-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as 25I-NBOMe, are the serotonin 5-HT2A/2C receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
25I-NBOMe acts as a potent agonist for the 5-HT2A/2C receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Biochemical Pathways
Upon activation of the 5-HT2A/2C receptors, 25I-NBOMe affects several neurotransmitter pathways. It has been observed to influence the release of dopamine, serotonin, acetylcholine, and glutamate . These neurotransmitters are involved in various physiological functions, including mood regulation, memory, learning, and motor control.
Pharmacokinetics
Some research suggests that it penetrates the brain tissue relatively slowly and can still be detected in the brain 8 hours after administration
Result of Action
The activation of 5-HT2A/2C receptors by 25I-NBOMe leads to a variety of molecular and cellular effects. It can induce hallucinogenic activity, alter neurotransmission, and affect short-term memory, locomotor function, and anxiety . These effects are likely the result of complex interactions between various neurotransmitter pathways.
Action Environment
The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity (its ability to dissolve in fats, oils, and lipids) can affect its bioavailability and toxicity . More lipophilic compounds tend to have higher bioavailability as they can easily cross cell membranes, but they may also exhibit higher toxicity.
将来の方向性
Further investigation on the mechanism of action, chemical, pharmacological and toxicological properties is needed to evaluate NBOMe potential harmful effects . As the analysis of NBOMes in biological materials can be challenging even for laboratories applying modern sensitive techniques, this paper also presents the analytical methods most commonly used for detection and identification of NBOMes and their metabolites .
生化学分析
Biochemical Properties
N-(2-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . These interactions are crucial as they influence the compound’s pharmacological effects, including its potential hallucinogenic properties. The binding affinity of this compound to these receptors is a key factor in its biochemical activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the release of neurotransmitters such as dopamine, serotonin, and glutamate in the brain . This modulation of neurotransmitter release can lead to altered cell signaling and changes in gene expression, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to serotonin receptors, particularly 5-HT2A and 5-HT2C, with high affinity . This binding leads to the activation of downstream signaling pathways, resulting in the release of neurotransmitters and subsequent changes in cellular activity. Additionally, the compound’s interaction with these receptors can lead to enzyme inhibition or activation, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can accumulate in brain tissue after multiple injections, leading to oxidative DNA damage and potential cell death . These temporal effects highlight the importance of understanding the compound’s stability and degradation in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with severe intoxication and potential neurotoxicity . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and overall activity. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting its pharmacological effects. Studies have shown that the compound’s lipophilicity plays a role in its metabolic activity and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can cross the blood-brain barrier and accumulate in brain tissue . It interacts with transporters and binding proteins that influence its localization and accumulation. Understanding the transport and distribution of the compound is essential for determining its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall activity. Studies have shown that the compound can localize to various brain regions, impacting its pharmacological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkylating agents.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction using 2-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazolecarboxamides.
科学的研究の応用
N-(2-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
N-(2-methoxybenzyl)-3,5-dimethyl-4-isoxazolecarboxamide: shares similarities with other isoxazolecarboxamides, such as:
Uniqueness
This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-13(10(2)19-16-9)14(17)15-8-11-6-4-5-7-12(11)18-3/h4-7H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJHOZUJJDTCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-propyl-1,4-diazepan-1-yl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5041941.png)

![N-[(2-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5041955.png)
![2-nitro-5-(propoxymethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5041960.png)




![methyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5042000.png)
![4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5042008.png)
![(4-chlorophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B5042018.png)

![(3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B5042045.png)
![4-ethoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B5042049.png)
